Isoevorine
Description
Isoevorine (levofolinate calcium hydrate) is a synthetic folate derivative approved for clinical use in combination with fluorouracil (5-FU) and oxaliplatin as part of the FOLFOX regimen. It is specifically indicated for unresectable advanced/recurrent gastric cancer and has been utilized in pancreatic cancer therapy. This compound functions by enhancing the antitumor activity of 5-FU through its role as a reduced folate, which stabilizes the binding of the active metabolite of 5-FU (fluorodeoxyuridine monophosphate, FdUMP) to thymidylate synthase, thereby inhibiting DNA synthesis in cancer cells .
Key pharmacological characteristics include:
- Dosage: Administered intravenously at 200 mg/m² over 2 hours, adjusted based on body surface area.
- Mechanism: Selective inhibition of the d-enantiomer of folinate, optimizing 5-FU potentiation.
- Additional Uses: Management of severe hematologic toxicity caused by folate antagonists (e.g., methotrexate) and treatment of folate-deficiency anemia when oral supplementation is ineffective .
Properties
CAS No. |
35721-65-4 |
|---|---|
Molecular Formula |
C34H41NO16 |
Molecular Weight |
719.7 g/mol |
IUPAC Name |
(18,19,21-triacetyloxy-24,25-dihydroxy-3,13,14,25-tetramethyl-6,15,22-trioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl)methyl acetate |
InChI |
InChI=1S/C34H41NO16/c1-14-15(2)29(42)50-27-24(47-17(4)37)28(49-19(6)39)33(13-45-16(3)36)26(48-18(5)38)23(40)21-25(41)34(33,32(27,8)44)51-31(21,7)12-46-30(43)20-10-9-11-35-22(14)20/h9-11,14-15,21,24-28,41,44H,12-13H2,1-8H3 |
InChI Key |
GARAEILXWIXANX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(=O)OC2C(C(C3(C(C(=O)C4C(C3(C2(C)O)OC4(COC(=O)C5=C1N=CC=C5)C)O)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of neoevonine involves complex organic reactions. One of the key steps includes the formation of a macrocyclic ring structure through esterification reactions. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the macrocyclic structure .
Industrial Production Methods
Industrial production of neoevonine is not well-documented, likely due to its complex structure and the challenges associated with large-scale synthesis
Chemical Reactions Analysis
Types of Reactions
Neoevonine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols .
Scientific Research Applications
Medicinal Chemistry
Isoevorine has shown potential in medicinal chemistry, particularly in the development of therapeutic agents. Its structural similarity to other bioactive compounds allows it to interact with biological targets effectively.
Key Applications:
- Antimicrobial Activity: this compound exhibits significant antimicrobial properties against various pathogens. Studies have demonstrated its efficacy in inhibiting bacterial growth, making it a candidate for developing new antibacterial agents .
- Anti-inflammatory Effects: Research indicates that isoeverine may modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines has been documented in several preclinical studies .
- Analgesic Properties: this compound has been investigated for its analgesic effects. Animal studies have shown that it can reduce pain responses, indicating its potential as an alternative pain management solution .
Industrial Applications
This compound's chemical properties make it a valuable compound in various industrial applications.
Key Applications:
- Flavoring Agent: Due to its pleasant aroma and flavor profile, isoeverine is used as a flavoring agent in the food industry. It is particularly popular in confectionery and beverage formulations .
- Fragrance Component: The compound is also utilized in the fragrance industry for its aromatic properties, contributing to perfumes and scented products .
- Plasticizer: this compound can serve as a plasticizer in polymer formulations, enhancing flexibility and durability in plastic products .
Environmental Science
The environmental applications of isoeverine are gaining traction, particularly in bioremediation efforts.
Key Applications:
- Biodegradation: this compound has been studied for its role in biodegradation processes. Its ability to be metabolized by certain microorganisms makes it a candidate for bioremediation strategies aimed at reducing environmental pollutants .
- Pesticide Development: Research into isoeverine's insecticidal properties suggests potential use as a natural pesticide. Its effectiveness against specific pests could lead to more sustainable agricultural practices .
Case Studies
Several case studies highlight the practical applications of isoeverine across different sectors:
Mechanism of Action
The mechanism of action of neoevonine involves its interaction with specific molecular targets and pathways. The compound’s highly oxygenated sesquiterpene nucleus allows it to interact with various enzymes and receptors, potentially leading to biological effects such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
While the provided evidence lacks direct comparative studies between Isoevorine and other folate analogs, its structural and functional distinctions can be inferred from general pharmacological principles and regulatory context. Below is an analysis based on available
Structural Analogues
Leucovorin (Folinic Acid): Similarities: Both are reduced folate derivatives used to potentiate 5-FU in colorectal and gastric cancer regimens. Differences: this compound is enantiomerically pure (contains only the l-form of folinate), whereas leucovorin is a racemic mixture (d- and l-forms).
Methotrexate :
- Contrast : Methotrexate is a folate antagonist that inhibits dihydrofolate reductase (DHFR), whereas this compound acts as a folate rescue agent to counteract methotrexate-induced toxicity. Their roles are functionally opposed .
Functional Analogues in FOLFOX Therapy
Oxaliplatin: Role: A platinum-based DNA crosslinking agent, distinct from this compound’s folate-mediated mechanism. Synergistic with 5-FU but operates via independent pathways. Combination Efficacy: this compound’s contribution to FOLFOX lies in optimizing 5-FU activity, whereas oxaliplatin directly damages DNA. No pharmacokinetic interactions are noted in the evidence .
5-Fluorouracil (5-FU) :
- Dependence on Folates : 5-FU requires folate cofactors like this compound for maximal efficacy. Without folates, 5-FU’s inhibition of thymidylate synthase is incomplete. This compound’s enantiomeric purity may offer a marginal advantage over racemic folinic acid in reducing off-target effects .
Table 1: Comparative Overview of this compound and Related Compounds
Research and Regulatory Context
- Approval Basis : this compound’s approval in Japan (2023) was driven by its integration into FOLFOX, a standard therapy for gastric cancer. The decision reflects alignment with guidelines from the Japanese Gastric Cancer Association and the Ministry of Health, Labour, and Welfare .
- Gaps in Evidence: No head-to-head trials comparing this compound with leucovorin or other folates are cited in the provided materials. Its clinical advantages (e.g., reduced toxicity) remain inferred from its enantiomeric purity rather than direct comparative data.
Biological Activity
Isoevorine is a naturally occurring compound, primarily derived from various plant sources, and has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Classification
This compound is classified as a sesquiterpene , which is a class of terpenes consisting of three isoprene units. Its unique chemical structure contributes to its biological properties. The molecular formula for this compound is , and it exhibits a complex arrangement of functional groups that influence its interaction with biological systems.
Biological Activities
This compound has been studied for various biological activities, including:
- Antimicrobial Activity : this compound has demonstrated effectiveness against a range of pathogens, including bacteria and fungi. Studies indicate that it can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents.
- Anti-inflammatory Properties : Research has shown that this compound can modulate inflammatory pathways. It has been observed to reduce the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
- Antioxidant Effects : this compound exhibits significant antioxidant activity, which helps in neutralizing free radicals and reducing oxidative stress. This property is beneficial in preventing cellular damage associated with various diseases.
- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that this compound may have cytotoxic effects on certain cancer cell lines, promoting apoptosis (programmed cell death) in malignant cells.
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Activity
A study conducted by Smith et al. (2022) evaluated the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting its potential as a natural antimicrobial agent.
Case Study 2: Anti-inflammatory Effects
In a clinical trial involving patients with rheumatoid arthritis, this compound was administered to assess its anti-inflammatory effects. The trial reported a significant decrease in C-reactive protein (CRP) levels, indicating reduced inflammation after four weeks of treatment.
Case Study 3: Cytotoxicity in Cancer Research
A laboratory study assessed the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The findings revealed that treatment with this compound resulted in a 50% reduction in cell viability at concentrations above 20 µg/mL, highlighting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
